molecular formula C9H7ClN2O2 B8730278 methyl 7-chloro-1H-indazole-4-carboxylate

methyl 7-chloro-1H-indazole-4-carboxylate

Cat. No. B8730278
M. Wt: 210.62 g/mol
InChI Key: IYSWBOKECYGRJE-UHFFFAOYSA-N
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Patent
US08110585B2

Procedure details

To a solution of methyl 3-amino-4-chloro-2-methylbenzoate (6.50 g, 32.6 mmol) and ammonium tetrafluoroborate (4.44 g, 42.3 mmol) in water (2.0 mL) and concentrated hydrochloric acid (17.6 mL, 212 mmol) was added a solution of sodium nitrite (2.25 g, 32.6 mmol) in water (8 mL) at 0° C. for 25 min, and the mixture was stirred for 35 min. The precipitated solid was collected by filtration, washed with ether, and dried under reduced pressure. The obtained solid was dissolved in chloroform (100 mL), and 18-crown-6 (258 mg, 0.98 mmol) and potassium acetate (3.52 g, 35.8 mmol) were added. The reaction mixture was stirred at room temperature for 2 hr, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was triturated with hexane, and collected by filtration to give the title compound (16.1 g, yield 50%). 1H-NMR (CDCl3) δ: 4.03 (3H, s), 7.45 (1H, d, J=7.6 Hz), 7.90 (1H, d, J=7.6 Hz), 8.64 (1H, s), 10.71 (1H, br s).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
258 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:13])=[C:4]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:5]([O:7][CH3:8])=[O:6].F[B-](F)(F)F.[NH4+].Cl.[N:21]([O-])=O.[Na+].C([O-])(=O)C.[K+]>O.C1OCCOCCOCCOCCOCCOC1>[Cl:12][C:11]1[C:2]2[NH:1][N:21]=[CH:13][C:3]=2[C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:9][CH:10]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
NC=1C(=C(C(=O)OC)C=CC1Cl)C
Name
Quantity
4.44 g
Type
reactant
Smiles
F[B-](F)(F)F.[NH4+]
Name
Quantity
17.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.25 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
potassium acetate
Quantity
3.52 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
258 mg
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 35 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained solid was dissolved in chloroform (100 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
ClC1=CC=C(C=2C=NNC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 234.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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